molecular formula C21H22N2O6 B14037434 (S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Cat. No.: B14037434
M. Wt: 398.4 g/mol
InChI Key: DWCPTVBLDBRARA-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of (S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

(3S)-1,2-bis(phenylmethoxycarbonyl)diazinane-3-carboxylic acid

InChI

InChI=1S/C21H22N2O6/c24-19(25)18-12-7-13-22(20(26)28-14-16-8-3-1-4-9-16)23(18)21(27)29-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,24,25)/t18-/m0/s1

InChI Key

DWCPTVBLDBRARA-SFHVURJKSA-N

Isomeric SMILES

C1C[C@H](N(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(N(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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